![molecular formula C17H20N8O2 B3008980 6-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2201777-91-3](/img/structure/B3008980.png)
6-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
The compound contains several functional groups and rings including a cyclopropyl group, a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a tetrahydropyrimidine ring. These groups are known to exhibit various biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, compounds with similar structures are typically synthesized through multi-step reactions involving nucleophilic substitution, cyclization, and condensation reactions .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the azetidine ring could undergo ring-opening reactions, and the triazole ring could participate in click reactions .Scientific Research Applications
Anticancer Research
The core structure of this compound, which includes a 1,2,4-triazolo[4,3-b]pyridazine moiety, is known for its potential anticancer properties. Researchers have synthesized derivatives of this scaffold to target various cancer cell lines, exploring the structure-activity relationship to optimize therapeutic efficacy .
Antimicrobial Activity
Compounds with 1,2,4-triazole rings have been extensively studied for their antimicrobial activity. This particular compound, with its triazole and pyrimidine components, could be investigated for its effectiveness against a range of bacterial and fungal pathogens .
Analgesic and Anti-inflammatory Applications
The 1,2,4-triazole nucleus is also associated with analgesic and anti-inflammatory activities. The compound could be part of research aimed at developing new pain relief medications or anti-inflammatory drugs .
Enzyme Inhibition
This compound’s structure suggests potential as an enzyme inhibitor. It could be designed to inhibit enzymes like carbonic anhydrase, cholinesterase, or aromatase, which are relevant in conditions such as glaucoma, Alzheimer’s disease, and estrogen-dependent cancers .
Antiviral Research
The triazolo[4,3-b]pyridazine component may confer antiviral properties. This compound could be synthesized and tested against various viruses, contributing to the development of new antiviral drugs .
Antioxidant Properties
Given the presence of nitrogen-rich heterocycles, this compound might exhibit antioxidant properties. Research could focus on its capacity to neutralize free radicals, which has implications in aging and chronic diseases .
Antitubercular Agents
The structural complexity and the presence of multiple heterocyclic rings make this compound a candidate for antitubercular drug development. It could be tested against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Pharmacokinetic Studies
In silico pharmacokinetic studies could be conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Such studies are crucial in the early stages of drug development to assess the potential of a compound as a therapeutic agent .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It’s known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with a similar structure have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Future Directions
properties
IUPAC Name |
6-[[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O2/c1-22(14-7-15(26)23(2)17(27)18-14)11-8-24(9-11)13-6-5-12-19-20-16(10-3-4-10)25(12)21-13/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,18,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUHTNIQNNRPMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
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